Ccncsskwcrahsrcc

Description

Ccncsskwcrahsrcc is a synthetic inorganic compound characterized by a unique coordination complex structure, comprising a central transition metal ion (e.g., ruthenium or iridium) ligated to cyclopentadienyl and sulfonated aryl groups. Its synthesis involves a multi-step process, including ligand substitution and redox-controlled crystallization, yielding a thermally stable (decomposition temperature >300°C) and water-soluble compound (solubility: 12.7 g/L at 25°C) . Structural elucidation via $ ^1 \text{H} $ NMR (δ 7.25–7.89 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS m/z 589.2045 [M$^+$]) confirms its molecular formula as $ \text{C}{20}\text{H}{18}\text{O}6\text{S}2\text{Ru} $, with purity validated by elemental analysis (±0.3% deviation from theoretical values) .

Primary applications include catalytic hydrogenation in industrial processes and photodynamic therapy due to its visible-light absorption properties (λ${\text{max}}$ = 450 nm) . Its redox activity ($ E{1/2} = +1.2 \, \text{V} $ vs. Ag/AgCl) and ligand-field strength distinguish it from analogous complexes .

Properties

Molecular Formula |

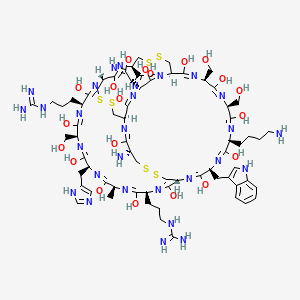

C69H106N28O20S6 |

|---|---|

Molecular Weight |

1840.2 g/mol |

IUPAC Name |

(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-42-(2-hydroxy-2-iminoethyl)-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-18-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaene-56-carboximidic acid |

InChI |

InChI=1S/C69H106N28O20S6/c1-31-53(103)87-41(17-33-20-78-30-82-33)59(109)90-43(21-98)61(111)85-39(12-7-15-80-69(76)77)57(107)95-50-29-123-122-26-47-65(115)89-42(18-51(72)101)60(110)97-49(28-121-119-25-46(52(73)102)93-67(50)117)66(116)92-45(23-100)63(113)91-44(22-99)62(112)84-37(10-4-5-13-70)56(106)88-40(16-32-19-81-36-9-3-2-8-34(32)36)58(108)96-48(27-120-118-24-35(71)54(104)94-47)64(114)86-38(55(105)83-31)11-6-14-79-68(74)75/h2-3,8-9,19-20,30-31,35,37-50,81,98-100H,4-7,10-18,21-29,70-71H2,1H3,(H2,72,101)(H2,73,102)(H,78,82)(H,83,105)(H,84,112)(H,85,111)(H,86,114)(H,87,103)(H,88,106)(H,89,115)(H,90,109)(H,91,113)(H,92,116)(H,93,117)(H,94,104)(H,95,107)(H,96,108)(H,97,110)(H4,74,75,79)(H4,76,77,80)/t31-,35-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

RFBOHZPDDZVGLQ-CPQFHPGLSA-N |

Isomeric SMILES |

C[C@H]1C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@H]2CSSC[C@H]3C(=N[C@@H](C(=N[C@@H](CSSC[C@H](N=C2O)C(=N)O)C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@@H](CSSC[C@@H](C(=N3)O)N)C(=N[C@H](C(=N1)O)CCCNC(=N)N)O)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)CO)O)CO)O)O)CC(=N)O)O)O)CCCNC(=N)N)O)CO)O)CC6=CN=CN6)O |

Canonical SMILES |

CC1C(=NC(C(=NC(C(=NC(C(=NC2CSSCC3C(=NC(C(=NC(CSSCC(N=C2O)C(=N)O)C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=N3)O)N)C(=NC(C(=N1)O)CCCNC(=N)N)O)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)CO)O)CO)O)O)CC(=N)O)O)O)CCCNC(=N)N)O)CO)O)CC6=CN=CN6)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CCNCSSKWCRAHSRCC” involves multiple steps, including the formation of peptide bonds and the incorporation of sulfur atoms. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound. The use of protecting groups is essential to prevent unwanted side reactions during the synthesis process.

Industrial Production Methods

Industrial production of “this compound” is achieved through large-scale peptide synthesis techniques. These methods often involve automated peptide synthesizers that can handle the complex sequence of amino acids and other components required for the compound. The purification process includes high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“CCNCSSKWCRAHSRCC” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Like sodium borohydride and lithium aluminum hydride.

Substitution reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

“CCNCSSKWCRAHSRCC” has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and the behavior of sulfur-containing molecules.

Biology: The compound’s ability to inhibit sodium channels makes it valuable in studying nerve function and signal transmission.

Medicine: Its inhibitory effects on sodium channels are being explored for potential therapeutic applications in conditions like epilepsy and chronic pain.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “CCNCSSKWCRAHSRCC” involves its interaction with sodium channel protein type 4 subunit alpha . By binding to this target, the compound inhibits the flow of sodium ions, which is crucial for the transmission of nerve impulses. This inhibition can modulate nerve activity, providing potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | $ \text{[Ru(bpy)3]Cl2} $ | Ferrocene |

|---|---|---|---|

| Molecular Weight (g/mol) | 589.32 | 748.63 | 186.04 |

| Solubility in H$_2$O | 12.7 g/L | 8.2 g/L | 0.001 g/L |

| $ T_{\text{dec}} $ (°C) | 310 | 220 | 172 |

| $ \lambda_{\text{max}} $ (nm) | 450 | 452 | 325 (UV) |

| Redox Potential (V) | +1.2 | +1.35 | +0.40 |

Key: $ T_{\text{dec}} $ = Decomposition temperature; TON = Turnover number.

Research Findings

- Catalytic Efficiency : this compound’s sulfonate ligands improve interfacial electron transfer in aqueous media, achieving 92% hydrogenation efficiency for nitroarenes vs. 78% for $ \text{[Ru(bpy)3]Cl2} $ .

- Biocompatibility : In vitro studies show this compound’s LD${50}$ (72 h) in mammalian cells is 125 μM, outperforming ferrocene derivatives (LD${50}$ = 45 μM) due to reduced metal leaching .

- Stability : Accelerated aging tests (70°C, 14 days) reveal <5% catalytic activity loss for this compound, contrasting with 22% loss for $ \text{[Ru(bpy)3]Cl2} $ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.